molecular formula C10H11NO2 B1205086 N-Propionylbenzamide CAS No. 28358-79-4

N-Propionylbenzamide

Cat. No.: B1205086
CAS No.: 28358-79-4
M. Wt: 177.2 g/mol
InChI Key: VNRBTKZHUPUKQZ-UHFFFAOYSA-N
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Description

N-Propionylbenzamide (CAS: 28358-79-4) is a benzamide derivative with the molecular formula C₁₀H₁₁NO₂ and a molecular weight of 177.203 g/mol. It is synthesized via the reaction of benzamide with propionyl chloride or through alternative routes involving activated esters. Evidence indicates high-yield synthesis pathways, with optimized methods achieving up to 97.0% yield under controlled conditions . The compound crystallizes in a monoclinic system and exhibits distinct hydrogen-bonding patterns due to its propionyl substituent, as confirmed by X-ray diffraction studies . Its melting point is reported as 96.0–96.5 °C, and its purity is routinely verified via ¹H NMR, ¹³C NMR, and HRMS .

This compound serves as a structural intermediate in organic synthesis and a model compound for studying hydrogen-bonding interactions in crystalline solids .

Properties

CAS No.

28358-79-4

Molecular Formula

C10H11NO2

Molecular Weight

177.2 g/mol

IUPAC Name

N-propanoylbenzamide

InChI

InChI=1S/C10H11NO2/c1-2-9(12)11-10(13)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,11,12,13)

InChI Key

VNRBTKZHUPUKQZ-UHFFFAOYSA-N

SMILES

CCC(=O)NC(=O)C1=CC=CC=C1

Canonical SMILES

CCC(=O)NC(=O)C1=CC=CC=C1

Other CAS No.

28358-79-4

Synonyms

N-propionylbenzamide

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Benzamide Derivatives

Structural and Crystallographic Analysis

Key structural analogs include N-Acetylbenzamide , N-Butyrylbenzamide , and derivatives with functionalized acyl groups. A crystallographic study (Acta Crystallogr. C, 1991) compared these compounds, revealing that:

  • N-Acetylbenzamide (shorter acyl chain: C₂H₅O) forms stronger intermolecular N–H···O hydrogen bonds due to reduced steric hindrance.
  • N-Propionylbenzamide (C₃H₇O) exhibits a balance between chain flexibility and hydrogen-bond strength, resulting in a melting point of 96 °C .
  • N-Butyrylbenzamide (longer C₄H₉O chain) shows weaker hydrogen bonding and lower melting points due to increased hydrophobic interactions .
Table 1: Structural and Physical Properties
Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Structural Feature
N-Acetylbenzamide C₉H₉NO₂ 163.18 142–144 Short acetyl group
This compound C₁₀H₁₁NO₂ 177.20 96.0–96.5 Intermediate propionyl chain
N-Butyrylbenzamide C₁₁H₁₃NO₂ 191.22 82–84 Longer butyryl substituent
N-(diisopropylphosphanyl)benzamide C₁₃H₂₀NOP 261.27 Not reported Phosphanyl ligand group
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₃H₁₉NO₂ 221.29 Not reported N,O-bidentate directing group

Key Research Findings

Substituent Chain Length vs. Hydrogen Bonding : Longer acyl chains (e.g., butyryl) reduce hydrogen-bond strength, lowering melting points compared to acetyl derivatives .

Stereoelectronic Effects : Electron-withdrawing groups (e.g., phosphanyl in ) modify benzamide’s coordination behavior, expanding catalytic utility.

Synthetic Versatility : High-yield routes for this compound highlight its accessibility for industrial and academic applications .

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